molecular formula C20H27N3O4S B1225216 N-[2,5-diethoxy-4-[[(2-methylpropylamino)-sulfanylidenemethyl]amino]phenyl]-2-furancarboxamide

N-[2,5-diethoxy-4-[[(2-methylpropylamino)-sulfanylidenemethyl]amino]phenyl]-2-furancarboxamide

Cat. No. B1225216
M. Wt: 405.5 g/mol
InChI Key: NVFVOIKPRWVFFX-UHFFFAOYSA-N
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Description

N-[2,5-diethoxy-4-[[(2-methylpropylamino)-sulfanylidenemethyl]amino]phenyl]-2-furancarboxamide is a member of furans and an aromatic amide.

Scientific Research Applications

1. Synthesis and Immune Response

A study explored the synthesis and anti-allergic activity of N-(substituted phenyl)-2,5-dihydro-2-oxo-4-[(substituted phenyl)amino]-3-furancarboxamide derivatives. These compounds were created through a novel rearrangement of specific furancarboxylic acids, demonstrating potential immune response modifications (Mack et al., 1987).

2. Synthesis of Pyrimidine Derivatives

Research on the synthesis of 2-amino-5-phenylpyrimidines, which are structurally related to the specified compound, detailed the creation of derivatives with various para-substitutions. These syntheses offer insights into molecular structures and their potential applications (Brown & England, 1971).

3. Inhibitory Activities in Benzofuran Derivatives

A series of 2-substituted benzofuran hydroxyamic acids were synthesized as rigid analogs of simpler compounds, evaluated for their in vitro and in vivo 5-lipoxygenase activity. These studies contribute to understanding the role of such compounds in inhibiting specific enzymes (Ohemeng et al., 1994).

4. Antiprotozoal Agents

Imidazo[1,2-a]pyridines, including compounds related to the specified chemical, were synthesized and evaluated for their antiprotozoal activity. This research highlights the potential use of these compounds in treating protozoal infections (Ismail et al., 2004).

5. Novel Ring System Synthesis

The synthesis of Furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines and related compounds was studied, providing insights into the creation of new molecular structures with potential applications in medicinal chemistry (Hassan, 2000).

6. Nonclassical Antifolate Inhibitors

Research into 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines, structurally related to the compound , provided insights into their potential as nonclassical antifolate inhibitors for various applications, including anticancer and antibacterial agents (Gangjee et al., 1996).

properties

Product Name

N-[2,5-diethoxy-4-[[(2-methylpropylamino)-sulfanylidenemethyl]amino]phenyl]-2-furancarboxamide

Molecular Formula

C20H27N3O4S

Molecular Weight

405.5 g/mol

IUPAC Name

N-[2,5-diethoxy-4-(2-methylpropylcarbamothioylamino)phenyl]furan-2-carboxamide

InChI

InChI=1S/C20H27N3O4S/c1-5-25-17-11-15(23-20(28)21-12-13(3)4)18(26-6-2)10-14(17)22-19(24)16-8-7-9-27-16/h7-11,13H,5-6,12H2,1-4H3,(H,22,24)(H2,21,23,28)

InChI Key

NVFVOIKPRWVFFX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1NC(=O)C2=CC=CO2)OCC)NC(=S)NCC(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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